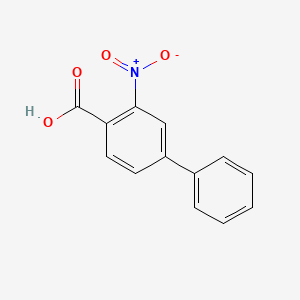
2-(1-methyl-1H-pyrazol-5-yl)pyridine
説明
2-(1-methyl-1H-pyrazol-5-yl)pyridine, also known as 2-MPP, is an organic compound with a molecular formula of C5H5N3. It is an aromatic heterocyclic compound containing both a pyridine and pyrazolyl ring. 2-MPP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various organic compounds.
科学的研究の応用
Photoinduced Tautomerization
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP). Their research revealed that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the compound's potential in photochemical applications due to its unique dual luminescence and kinetic properties (Vetokhina et al., 2012).
Extraction of Metal Ions
Pearce et al. (2019) synthesized a range of pyridine-based ligands, including 2-(3-butyl-1H-pyrazol-5-yl)-pyridine, for the extraction of Ni(II) and Cu(II) ions. This study demonstrates the ligands' ability to coordinate metal ions, potentially applicable in metal ion extraction and purification processes (Pearce et al., 2019).
Synthesis and Structural Studies
Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, offering insights into their molecular structure and stability. This research is valuable for understanding the fundamental properties of such compounds (Shen et al., 2012).
Luminescent Lanthanide Compounds
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electroluminescence in OLEDs
Su et al. (2021) studied pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, in the development of orange-red iridium (III) complexes for OLEDs. The research demonstrated high efficiency and photoluminescence, indicating potential applications in OLED technology (Su et al., 2021).
Vinyl-Addition Polymerization
Benade et al. (2011) investigated complexes of 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine with cobalt(II), iron(II), and nickel(II) for vinyl-addition type norbornene polymerization. The study revealed the impact of the metal center and ligand on polymerization, suggesting applications in polymer synthesis (Benade et al., 2011).
作用機序
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-5-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also targets CDK2 (Cyclin-Dependent Kinase 2), a protein involved in cell cycle regulation . Additionally, it acts as an activator of NAMPT (Nicotinamide Phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway .
Mode of Action
2-(1-methyl-1H-pyrazol-5-yl)pyridine interacts with its targets to exert its effects. For instance, it displays superior antipromastigote activity against Leishmania aethiopica . A molecular docking study showed that it fits well in the LmPTR1 pocket (active site) of Leishmania, characterized by lower binding free energy . It also inhibits CDK2, thereby affecting cell cycle progression . As a NAMPT activator, it plays a pivotal role in many biological processes including metabolism and aging .
Biochemical Pathways
The biochemical pathways affected by 2-(1-methyl-1H-pyrazol-5-yl)pyridine are primarily related to the life cycles of Leishmania and Plasmodium, cell cycle regulation, and NAD+ salvage pathway .
Pharmacokinetics
It’s known that modulation of lipophilicity was used to resolve cyp direct inhibition (di), a concern identified during its development .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It also shows significant inhibitory activity against CDK2 . As a NAMPT activator, it has potential therapeutic applications in a diverse array of diseases .
Action Environment
The action, efficacy, and stability of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can be influenced by various environmental factors. For instance, solvent-controlled reactions have been used for its synthesis . .
特性
IUPAC Name |
2-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIICPQAWUHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584172 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)pyridine | |
CAS RN |
938066-21-8 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
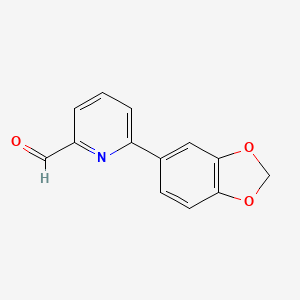
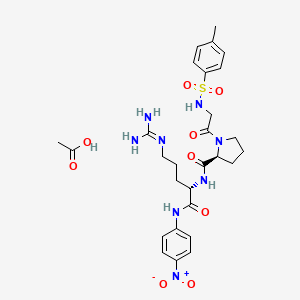

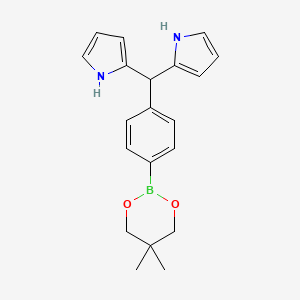


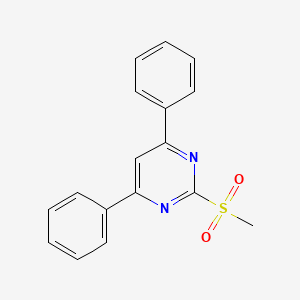

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
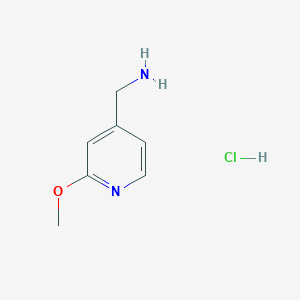
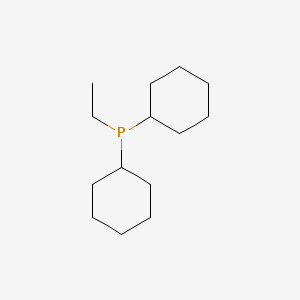
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
